4-amino-N-(oxan-4-yl)benzene-1-sulfonamide chemical properties
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Analysis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide. This compound belongs to the sulfonamide class of molecules, a cornerstone in medicinal chemistry renowned for a wide array of biological activities.[1] It integrates three key structural motifs: a 4-aminobenzenesulfonyl "head" group, characteristic of sulfa drugs; a central sulfonamide linker; and a saturated N-linked oxane (tetrahydropyran) ring, a moiety frequently employed in modern drug discovery to enhance pharmacokinetic properties.[2] This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical characteristics, a robust synthetic protocol, and the analytical techniques required for its characterization.
Molecular Structure and Core Chemical Features
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a multifaceted molecule whose properties are a composite of its constituent parts. The primary aromatic amine offers a reactive handle for further chemical elaboration, while the sulfonamide group acts as a key hydrogen bond donor and acceptor, critical for molecular recognition in biological systems. The oxane ring introduces favorable properties such as improved aqueous solubility and metabolic stability compared to more lipophilic analogues.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and compared to its parent compound, sulfanilamide. These properties are critical for anticipating its behavior in various experimental and biological contexts.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₆N₂O₃S | (Calculated) |
| Molecular Weight | 256.32 g/mol | (Calculated) |
| CAS Number | 1155633-23-0 | |
| Appearance | White to off-white crystalline solid | (Predicted by analogy)[3] |
| Predicted logP | 0.5 - 1.5 | (Computational estimate) |
| Predicted pKa (Aniline NH₂) | 3.5 - 4.5 | (Computational estimate) |
| Predicted pKa (Sulfonamide NH) | 9.5 - 10.5 | (Computational estimate) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | (Predicted by analogy)[3] |
| Melting Point | Not available. Expected to be a high-melting solid (>150 °C). | N/A |
Synthesis and Reactivity
The synthesis of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is most effectively achieved through a nucleophilic substitution reaction, a cornerstone of sulfonamide synthesis.[1] The logic involves forming the robust sulfonamide bond by reacting a sulfonyl chloride with a primary amine.
Retrosynthetic Analysis and Workflow
A logical retrosynthetic disconnection breaks the S-N bond of the sulfonamide, leading to two commercially available or readily synthesizable precursors: a protected 4-aminobenzenesulfonyl chloride and 4-aminooxane. The workflow involves protecting the aniline, performing the sulfonyl chloride formation and subsequent amination, followed by deprotection.
Experimental Protocol: Synthesis
This protocol details a reliable method for the synthesis of the title compound, incorporating self-validating checkpoints such as Thin Layer Chromatography (TLC) for reaction monitoring.
Objective: To synthesize 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide from N-acetylsulfanilyl chloride and 4-aminooxane.
Materials:
-
N-acetylsulfanilyl chloride (1.0 eq)
-
4-Aminooxane (tetrahydropyran-4-amine) (1.05 eq)
-
Pyridine, anhydrous (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M and concentrated)
-
Sodium bicarbonate (Saturated aqueous solution)
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Brine (Saturated NaCl aqueous solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
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Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system for chromatography
Procedure:
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Step 1: Coupling Reaction (Formation of Protected Intermediate)
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In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-aminooxane (1.05 eq) in anhydrous DCM.
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Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
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In a separate flask, dissolve N-acetylsulfanilyl chloride (1.0 eq) in a minimum amount of anhydrous DCM.
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Add the N-acetylsulfanilyl chloride solution dropwise to the stirred 4-aminooxane solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Validation: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexane). The disappearance of the limiting reagent (sulfonyl chloride) and the appearance of a new, more polar spot indicates reaction progression.
-
-
Step 2: Work-up and Isolation of Protected Intermediate
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude N-acetylated intermediate. Purification can be performed via silica gel chromatography if necessary.
-
-
Step 3: Acetyl Group Deprotection
-
Dissolve the crude intermediate in methanol.
-
Add concentrated hydrochloric acid (e.g., 4-5 eq) and heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours.
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Validation: Monitor the deprotection by TLC. The product spot should be significantly more polar than the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
-
Step 4: Final Work-up and Purification
-
Dissolve the residue in a small amount of water and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~7-8. The free amine product should precipitate.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in DCM) to yield the pure 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide.
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Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following sections describe the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): Expected signals include:
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δ 7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.
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δ 6.5-6.7 ppm (d, 2H): Aromatic protons ortho to the amino group.
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δ 5.8-6.0 ppm (s, 2H): Broad singlet for the aniline -NH₂ protons.
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δ ~7.4 ppm (d, 1H): Sulfonamide -NH proton, coupling to the adjacent C-H.
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δ 3.7-3.9 ppm (m, 2H): Oxane protons adjacent to the oxygen atom (-O-CH₂-).
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δ 3.2-3.4 ppm (m, 2H): Oxane protons adjacent to the oxygen atom (-O-CH₂-).
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δ ~3.5 ppm (m, 1H): Oxane proton at the C4 position (-CH-N-).
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δ 1.6-1.8 ppm (m, 2H): Axial protons on the oxane ring.
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δ 1.4-1.6 ppm (m, 2H): Equatorial protons on the oxane ring.
-
-
¹³C NMR (101 MHz, DMSO-d₆): Expected signals include ~9 distinct peaks: 4 for the aromatic carbons (due to symmetry), and 3 for the oxane ring carbons, plus the carbon attached to the nitrogen.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI+): The primary expected ion would be the protonated molecule [M+H]⁺ at m/z 257.3.
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Fragmentation: Key fragment ions would likely arise from the cleavage of the sulfonamide S-N bond and fragmentation of the oxane ring.
Infrared (IR) Spectroscopy
The IR spectrum provides a valuable fingerprint for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3300-3250 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 1620-1580 | N-H Scissoring | Primary Amine (-NH₂) |
| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) |
| 1170-1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂-) |
| 1150-1085 | C-O-C Asymmetric Stretch | Oxane Ether |
Applications and Significance in Research
The 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide scaffold is of significant interest to the drug discovery community for several reasons:
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Privileged Scaffold: The 4-aminobenzenesulfonamide core is a classic "privileged scaffold" known to bind to a variety of biological targets, most notably carbonic anhydrases, which are implicated in glaucoma, epilepsy, and some cancers.[4][5]
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Improved Pharmacokinetics: The incorporation of the oxane (tetrahydropyran) ring is a modern medicinal chemistry strategy to escape "flatland" and improve physicochemical properties. It can disrupt planarity, increase aqueous solubility, and reduce metabolic liability compared to simple alkyl or aryl substituents.[2]
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Vector for Library Synthesis: The primary arylamine serves as a versatile chemical handle. It can be readily derivatized via acylation, reductive amination, or diazotization reactions to generate large libraries of novel compounds for high-throughput screening.[1]
Conclusion
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a well-defined chemical entity with properties that make it an attractive building block for modern medicinal chemistry. Its synthesis is straightforward, relying on established chemical principles, and its structure can be unambiguously confirmed through standard analytical techniques. The strategic combination of a classic pharmacophore with a modern pharmacokinetic-enhancing moiety positions this compound and its derivatives as valuable tools for the development of new therapeutic agents.
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